molecular formula C11H18O5 B12890294 Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate

Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B12890294
M. Wt: 230.26 g/mol
InChI Key: SOQASSLTEFMFEQ-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an ester group, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including esterification, cyclization, and hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate can undergo various types of chemical reactions including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydrofuran ring provides structural stability and can participate in ring-opening reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-ethyl-3-(2-hydroxyethyl)-4-methylthiazolium bromide
  • Ethyl 3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate

Uniqueness

Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate is unique due to its combination of functional groups and ring structure. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C11H18O5/c1-3-8-7-11(5-6-12,10(14)16-8)9(13)15-4-2/h8,12H,3-7H2,1-2H3

InChI Key

SOQASSLTEFMFEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(=O)O1)(CCO)C(=O)OCC

Origin of Product

United States

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